2-methoxybut-3-enenitrile
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Overview
Description
2-Methoxybut-3-enenitrile: is an organic compound with the molecular formula C5H7NO . It is a nitrile derivative with a methoxy group attached to the butene chain. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxybut-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with methanesulfonyl chloride to form 3-methoxy-1-butene, which is then converted to this compound through a cyanation reaction using sodium cyanide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Methoxybut-3-enenitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the medicinal applications of this compound derivatives, particularly in drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and versatility .
Mechanism of Action
The mechanism of action of 2-methoxybut-3-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and stability. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
3-Methoxypropionitrile: Similar in structure but with a different position of the methoxy group.
2-Methoxy-3-butene: A related compound with a similar backbone but lacking the nitrile group.
Uniqueness: 2-Methoxybut-3-enenitrile is unique due to the presence of both a nitrile and a methoxy group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-methoxybut-3-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-5(4-6)7-2/h3,5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWNHKBIKANBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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